(3E)-1,1,1-trifluoro-4-[(2-phenylethyl)amino]but-3-en-2-one
Description
(3E)-1,1,1-Trifluoro-4-[(2-phenylethyl)amino]but-3-en-2-one is a fluorinated enaminone characterized by a trifluoromethyl group, a conjugated enone system, and a 2-phenylethylamino substituent. The (3E) configuration denotes the trans arrangement of substituents around the double bond, which influences molecular geometry and intermolecular interactions.
Properties
IUPAC Name |
(E)-1,1,1-trifluoro-4-(2-phenylethylamino)but-3-en-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3NO/c13-12(14,15)11(17)7-9-16-8-6-10-4-2-1-3-5-10/h1-5,7,9,16H,6,8H2/b9-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJWWSCMTCOWXGU-VQHVLOKHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC=CC(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CCN/C=C/C(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-1,1,1-trifluoro-4-[(2-phenylethyl)amino]but-3-en-2-one typically involves the reaction of a trifluoromethyl ketone with a phenylethylamine under specific conditions. One common method includes:
Starting Materials: Trifluoroacetone and phenylethylamine.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate, often in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Procedure: The trifluoroacetone is added to a solution of phenylethylamine and the base in the solvent. The mixture is stirred at a controlled temperature, typically around 0-25°C, until the reaction is complete.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(3E)-1,1,1-trifluoro-4-[(2-phenylethyl)amino]but-3-en-2-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group, often using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or potassium cyanide in aqueous ethanol.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(3E)-1,1,1-trifluoro-4-[(2-phenylethyl)amino]but-3-en-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a biochemical probe due to its unique fluorinated structure.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical agents.
Industry: Utilized in the development of advanced materials with specific properties such as increased stability and reactivity.
Mechanism of Action
The mechanism of action of (3E)-1,1,1-trifluoro-4-[(2-phenylethyl)amino]but-3-en-2-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The phenylethylamine moiety can engage in hydrogen bonding and π-π interactions with biological receptors, modulating their activity and leading to various biochemical effects.
Comparison with Similar Compounds
Substituent Variations on the Amino Group
Compounds with modified amino substituents demonstrate how electronic and steric effects alter physicochemical behavior:
Key Observations :
Heterocyclic and Aryl Substituents
Variations in the enone system’s aryl or heterocyclic moieties influence optical and catalytic properties:
Key Observations :
- Heterocyclic Groups : Furan substituents () reduce steric hindrance, favoring planar molecular conformations critical for conjugation.
Biological Activity
(3E)-1,1,1-Trifluoro-4-[(2-phenylethyl)amino]but-3-en-2-one is a novel compound characterized by a trifluoromethyl group and an amino group attached to a butenone backbone. This unique structure imparts distinct biological activities that are currently under investigation for their potential applications in medicinal chemistry and pharmacology.
The molecular formula of this compound is C12H12F3N. Its structural features include:
- Trifluoromethyl group : Enhances lipophilicity and biological activity.
- Amino group : Provides sites for interaction with biological targets.
The mechanism of action for this compound primarily involves its interaction with specific enzymes and receptors. The trifluoromethyl group facilitates cellular penetration, allowing the compound to modulate the activity of various biomolecules within the cell.
Antimicrobial Activity
Recent studies have indicated that derivatives of compounds with similar structures exhibit significant antimicrobial properties. For instance, compounds with trifluoromethyl groups have shown enhanced activity against various bacterial strains. While specific data on this compound is limited, its structural analogs suggest potential efficacy in this area.
Anti-inflammatory Properties
Compounds containing amino and trifluoromethyl groups have been linked to anti-inflammatory effects. They may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS). This suggests that this compound could play a role in managing inflammatory conditions.
Antioxidant Activity
Preliminary findings suggest that similar compounds exhibit antioxidant properties by scavenging free radicals and enhancing cellular defense mechanisms through pathways like Nrf2 activation. This indicates a potential for this compound to contribute to oxidative stress reduction.
Comparative Analysis
To contextualize the biological activity of this compound, a comparison with related compounds is essential:
| Compound Name | Structure | Antimicrobial Activity | Anti-inflammatory Activity | Antioxidant Activity |
|---|---|---|---|---|
| (3E)-Trifluoroacetone | Structure | Moderate | Low | High |
| (E)-4-Ethoxy Trifluorobutene | - | High | Moderate | Moderate |
| (3E)-Trifluoro-N-(phenylethyl)amine | - | Low | High | Low |
Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial efficacy of various trifluoromethyl-substituted compounds against Gram-positive and Gram-negative bacteria. Results indicated that compounds with similar structures demonstrated significant inhibition zones, suggesting that this compound could exhibit comparable effects.
Study 2: Anti-inflammatory Mechanisms
In vitro studies on related amino-substituted compounds showed inhibition of COX enzymes at low concentrations. This points towards a potential role for this compound in reducing inflammation through similar pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
